molecular formula C8H4BrF3N2O B1383525 4-Bromo-6-(trifluoromethoxy)-1H-benzimidazole CAS No. 1804265-53-9

4-Bromo-6-(trifluoromethoxy)-1H-benzimidazole

Cat. No.: B1383525
CAS No.: 1804265-53-9
M. Wt: 281.03 g/mol
InChI Key: DQFUHRMNLWHJJM-UHFFFAOYSA-N
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Description

4-Bromo-6-(trifluoromethoxy)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of bromine and trifluoromethoxy groups in the compound enhances its chemical properties, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(trifluoromethoxy)-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and 4-(trifluoromethoxy)benzaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 4-bromoaniline with 4-(trifluoromethoxy)benzaldehyde under acidic conditions.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as polyphosphoric acid, to form the benzimidazole ring.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(trifluoromethoxy)-1H-benzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts and bases like triethylamine are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-6-(trifluoromethoxy)-1H-benzimidazole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Biological Studies: The compound is employed in biological studies to investigate its effects on various biological targets, such as enzymes and receptors.

    Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

    Chemical Biology: The compound is utilized in chemical biology research to study its interactions with biomolecules and its potential as a chemical probe.

Mechanism of Action

The mechanism of action of 4-Bromo-6-(trifluoromethoxy)-1H-benzimidazole involves its interaction with specific molecular targets. The presence of the bromine and trifluoromethoxy groups enhances its binding affinity to certain enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-(trifluoromethoxy)quinoline
  • 4-Bromo-6-(trifluoromethoxy)benzothiazole
  • 4-Bromo-6-(trifluoromethoxy)benzene

Uniqueness

4-Bromo-6-(trifluoromethoxy)-1H-benzimidazole is unique due to its benzimidazole core structure, which imparts distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it suitable for diverse research and industrial applications.

Properties

IUPAC Name

4-bromo-6-(trifluoromethoxy)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2O/c9-5-1-4(15-8(10,11)12)2-6-7(5)14-3-13-6/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFUHRMNLWHJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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